molecular formula C10H17IN2O B1653566 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856086-75-3

4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole

Cat. No. B1653566
CAS RN: 1856086-75-3
M. Wt: 308.16
InChI Key: GRLQAYHWBDXYHW-UHFFFAOYSA-N
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Description

4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In

Scientific Research Applications

4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antitumor, anti-inflammatory, and analgesic activities. In addition, this compound has been shown to exhibit potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been investigated for its potential use as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other pro-inflammatory mediators. This inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole have been extensively studied. This compound has been shown to possess potent anti-inflammatory and analgesic activities. It has also been reported to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been shown to be a potent inhibitor of COX-2, which is involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is its potential applications in medicinal chemistry. This compound has been shown to possess potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs to treat inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole. One possible direction is to investigate its potential applications in photodynamic therapy, a technique used to treat cancer and other diseases. Another direction is to explore its potential as a lead compound for the development of new drugs to treat inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

4-iodo-3-(propan-2-yloxymethyl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-5-13-6-9(11)10(12-13)7-14-8(2)3/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQAYHWBDXYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199123
Record name 1H-Pyrazole, 4-iodo-3-[(1-methylethoxy)methyl]-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-3-(isopropoxymethyl)-1-propyl-1H-pyrazole

CAS RN

1856086-75-3
Record name 1H-Pyrazole, 4-iodo-3-[(1-methylethoxy)methyl]-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856086-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-3-[(1-methylethoxy)methyl]-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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